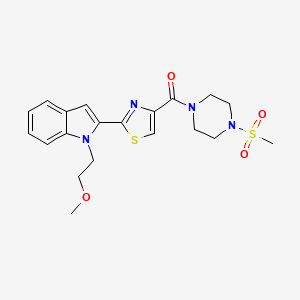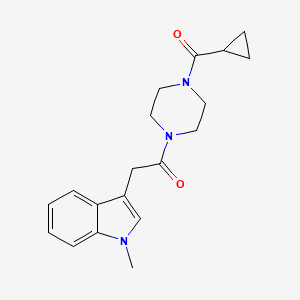
1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone, also known as CPI-0610, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. The compound has been shown to have promising results in preclinical studies, and is currently undergoing clinical trials for various types of cancer.
Mechanism of Action
1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone binds to the bromodomain of BET proteins, preventing them from interacting with acetylated lysine residues on histones. This disrupts the recruitment of transcriptional co-activators and inhibits the expression of genes that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their growth and proliferation. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is its specificity for BET proteins, which reduces the likelihood of off-target effects. However, one limitation is that the compound may not be effective in all types of cancer, and its efficacy may depend on the genetic profile of the tumor.
Future Directions
Future research on 1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone could focus on identifying biomarkers that predict response to the compound, as well as investigating its potential use in combination with other anti-cancer agents. Additionally, further studies could be conducted to explore the anti-inflammatory effects of the compound and its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone involves several steps, starting with the preparation of 1-methyl-1H-indole-3-carboxylic acid, which is then converted into the corresponding acid chloride. This is then reacted with piperazine and cyclopropanecarbonyl chloride to yield 1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone.
Scientific Research Applications
1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone has been shown to have potent anti-cancer activity in preclinical studies, particularly in hematological malignancies such as myelofibrosis and acute myeloid leukemia. The compound has been shown to inhibit the activity of bromodomain and extraterminal (BET) proteins, which are involved in the regulation of gene expression and are often overexpressed in cancer cells.
properties
IUPAC Name |
1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-20-13-15(16-4-2-3-5-17(16)20)12-18(23)21-8-10-22(11-9-21)19(24)14-6-7-14/h2-5,13-14H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHIZLHJSIQZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pent-4-enamide](/img/structure/B2851925.png)
![3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2851927.png)
![2-(Dipropylamino)-1-[3-(4-methylphenyl)-1-adamantyl]ethanone](/img/structure/B2851928.png)
![N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2851932.png)

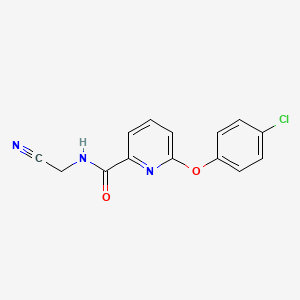
![N-(2,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2851935.png)
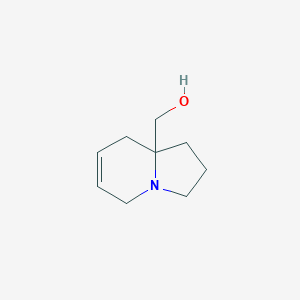
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one](/img/structure/B2851941.png)
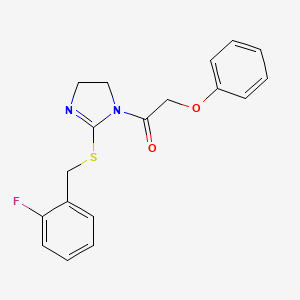
![6-(1,3-Benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2851943.png)
![4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2851945.png)
